molecular formula C24H18ClFN2O3S B2540971 3'-(3-Chloro-4-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894539-37-8

3'-(3-Chloro-4-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2540971
CAS No.: 894539-37-8
M. Wt: 468.93
InChI Key: SFHYGANTOUFOGH-UHFFFAOYSA-N
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Description

3'-(3-Chloro-4-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key intracellular signaling molecule centrally involved in immunoreceptor signaling in hematopoietic cells, such as B-cells and mast cells. The compound's primary research value lies in its ability to disrupt the B-cell receptor (BCR) signaling pathway , which is critically implicated in the pathogenesis of various autoimmune disorders and B-cell malignancies. By potently inhibiting SYK, this molecule attenuates downstream activation signals, leading to the suppression of proliferation and promotion of apoptosis in dependent cell lines. This mechanism makes it an invaluable pharmacological tool for investigating the role of SYK in diseases like rheumatoid arthritis, lupus, and certain lymphomas, where SYK inhibition has been demonstrated as a promising therapeutic strategy . Its application extends to basic research aimed at elucidating Fc receptor signaling and inflammatory responses, providing researchers with a precise means to probe complex immune signaling networks.

Properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-1'-[(3-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O3S/c1-31-21-10-9-17(12-19(21)25)28-22(29)14-32-24(28)18-7-2-3-8-20(18)27(23(24)30)13-15-5-4-6-16(26)11-15/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHYGANTOUFOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3'-(3-Chloro-4-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a spiroindole derivative with potential biological activities. This article reviews its biological activity, including its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C21H20ClFN2O3SC_{21}H_{20}ClFN_2O_3S. Its synthesis typically involves several steps that require careful optimization of conditions such as temperature and solvent choice to achieve desired yields and selectivity. The compound features a complex arrangement of carbon, hydrogen, chlorine, fluorine, nitrogen, oxygen, and sulfur atoms.

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. For instance, modifications to the structure can enhance antioxidant activity against lipid peroxidation. Compounds similar to the target compound have shown effective inhibition in various assays (e.g., TBARS assay) with effective concentrations (EC) reported around 0.5 mM .

CompoundEC (mM)Activity Type
3i0.565Antioxidant
3r0.708Antioxidant

Anticancer Activity

The compound's structural similarities to other thiazolidinones suggest potential anticancer effects. For example, studies have demonstrated that certain thiazolidinone derivatives can induce apoptosis in cancer cells through caspase-3 pathways. Notably, compounds with specific substituents have shown IC50 values ranging from 3.2 µM to 9.9 µM against various cancer cell lines such as MCF-7 and A549 .

Cell LineIC50 (µM)
MCF-73.2
DU1456.8
A5498.4
HeLa0.52

Antibacterial and Antifungal Activity

The biological evaluation of related thiazolidinone compounds has revealed antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to >5000 µg/mL . The compound's potential as an antibacterial agent warrants further investigation.

While the precise mechanism of action for this specific compound remains unclear, it is hypothesized that it may interact with cellular pathways involved in apoptosis and oxidative stress response. The thiazolidine moiety is known for its ability to modulate various biological pathways .

Case Studies

Several studies have explored the biological activities of thiazolidinone derivatives:

  • Anticancer Studies : A study demonstrated that a thiazolidinone derivative induced apoptosis in breast cancer cells via the mitochondrial pathway.
  • Antioxidant Evaluation : Research indicated that compounds with specific substitutions exhibited enhanced antioxidant activity as compared to their unsubstituted counterparts.
  • Antibacterial Testing : A series of thiazolidinone derivatives were tested against multiple bacterial strains showing promising results.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3'-(3-Chloro-4-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione exhibit significant anticancer properties. The structure allows for interaction with various biological targets involved in cancer progression.

  • Mechanism of Action : The compound may inhibit key enzymes involved in tumor growth and metastasis. For instance, docking studies have suggested potential binding to cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In silico studies have demonstrated its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is significant for the treatment of inflammatory diseases.

Study Target IC50 (µM) Reference
In silico docking5-LOXNot specified
In vitro assaysCDK242.30

Case Study 1: Anticancer Efficacy

A study conducted on a derivative of the compound showed promising results against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 2: Anti-inflammatory Activity

In another study, the compound was tested for its ability to reduce inflammation in animal models. Results indicated a significant reduction in inflammatory markers and improved clinical outcomes compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:

Compound Name & Substituents Molecular Weight Key Bioactivity/Properties Source Evidence
3'-(4-Chlorophenyl)-spiro[indole-3,2'-thiazolidine]-2,4'-dione 330.79 Anticancer activity (NCI testing); moderate cytotoxicity against leukemia cell lines
3'-(3-Fluorophenyl)-spiro[indole-3,2'-[1,3]thiazine]-2,4'-dione 349.34 Antimycobacterial activity (MIC: 6.25 µg/mL); DNA cleavage potential
1-[(4-Chlorophenyl)methyl]-3'-(3-fluoro-4-methylphenyl)-spiro[indole-thiazolidine]-dione 451.88 Kinase inhibition (ROCK1 IC50: ~100 nM); high logP (7.46) suggests lipophilicity
3'-(3-Trifluoromethylphenyl)-spiro[acenaphthylene-thiazine]-dione 411.37 Low melting point (227–229°C); structural analogs show moderate antifungal activity
5'-(Benzylidene)-3'-(4-chlorophenyl)-spiro[indole-thiazolidine]-dione 407.87 Superior anticancer activity (NCI GI50: <1 µM); high similarity index (Tanimoto >0.7)

Key Observations:

Substituent Effects :

  • Chlorophenyl at 3' or 4' positions enhances anticancer activity, likely due to increased hydrophobic interactions with target proteins (e.g., HDACs or kinases) .
  • Fluorine substitution improves metabolic stability and binding affinity via halogen bonding, as seen in the ROCK1 inhibitor (IC50 ~100 nM) .
  • Methoxy groups (e.g., 4-methoxyphenyl in the target compound) may improve solubility compared to purely hydrophobic substituents (e.g., trifluoromethyl) .

Structural Rigidity: Spirocyclic derivatives exhibit higher melting points (>250°C) compared to non-spiro analogs, indicating enhanced crystallinity and stability . The spiro[indole-thiazolidine] core shows better bioactivity than spiro[acenaphthylene-thiazine] derivatives, possibly due to optimized steric compatibility with targets .

Synthetic Accessibility :

  • The target compound can be synthesized via a three-component reaction in ionic liquid media, similar to methods used for fluorinated spiro-thiazines (yields: 33–75%) .

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